molecular formula C15H12IN B15335584 2-(3-Iodophenyl)-1-methylindole

2-(3-Iodophenyl)-1-methylindole

Cat. No.: B15335584
M. Wt: 333.17 g/mol
InChI Key: BEFZEUTXLAUAII-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-1-methylindole is a synthetically produced organic compound featuring an indole scaffold, a structure of significant interest in medicinal and organic chemistry research . This particular molecule is characterized by a 1-methyl group attached to the indole nitrogen and a 3-iodophenyl substituent at the 2-position. The iodine atom on the phenyl ring makes it a valuable intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions, which are widely used to create more complex molecular architectures for drug discovery and material science . Indole derivatives are extensively studied for their diverse biological activities and are common building blocks in developing pharmacologically active molecules . As a reference standard or a synthetic precursor, this compound can support research in high-throughput screening, assay development, and structure-activity relationship (SAR) studies. This compound is provided as a solid and is intended for research and development applications in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12IN

Molecular Weight

333.17 g/mol

IUPAC Name

2-(3-iodophenyl)-1-methylindole

InChI

InChI=1S/C15H12IN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3

InChI Key

BEFZEUTXLAUAII-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)I

Origin of Product

United States

Synthetic Methodologies Toward 2 3 Iodophenyl 1 Methylindole and Analogous Indole Architectures

Strategic Approaches for Constructing the Indole (B1671886) Core Bearing Phenyl Substituents

The formation of the indole nucleus, particularly with a phenyl substituent at the 2-position, can be achieved through several key synthetic strategies. These methods offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance.

Fischer Indole Synthesis Adaptations for Arylhydrazine Precursors

The Fischer indole synthesis, a venerable and widely used method, traditionally involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. tcichemicals.combyjus.comthermofisher.comwikipedia.org For the synthesis of 2-phenylindoles, this would entail the use of a phenyl-substituted carbonyl compound. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and aromatization to yield the indole core. byjus.comwikipedia.org

Adaptations of the Fischer indole synthesis can be employed for more complex targets. For instance, the reaction can be carried out in a one-pot fashion, where the arylhydrazine and carbonyl compound are subjected to indolization conditions without isolating the intermediate hydrazone. thermofisher.com This is particularly useful when the hydrazone is unstable. byjus.com Various Brønsted and Lewis acids can catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and boron trifluoride. wikipedia.org The choice of acid can influence the reaction's efficiency and selectivity.

Catalyst TypeExamples
Brønsted AcidsHCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid
Lewis AcidsBoron Trifluoride, Zinc Chloride, Aluminum Chloride

Table 1: Common Catalysts in Fischer Indole Synthesis

A significant modification, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ, expanding the scope of the reaction. wikipedia.org

Madelung Indole Synthesis and Modern Variants for N-Methylation

The Madelung indole synthesis provides an alternative route, involving the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.org The classical Madelung synthesis, reported in 1912, utilized sodium ethoxide to produce 2-phenylindole (B188600) from N-benzoyl-o-toluidine. wikipedia.org However, these harsh conditions can limit its applicability.

Modern variants have been developed to overcome these limitations. For instance, the use of potassium tert-butoxide has been shown to be superior to sodium alkoxides in some cases. researchgate.net A significant advancement is the development of a tandem Madelung synthesis mediated by a LiN(SiMe₃)₂/CsF system. This method allows for the one-pot reaction of a methyl benzoate (B1203000) with an N-methyl-o-toluidine to generate N-methyl-2-arylindoles in high yields under milder conditions than the traditional approach. organic-chemistry.org This transition-metal-free method is highly efficient and accommodates a broad range of functional groups. organic-chemistry.org

The Smith-modified Madelung synthesis employs organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which react with esters or carboxylic acids. This variation is applicable to a wide array of substituted anilines. wikipedia.org

Transition Metal-Catalyzed Cyclization Strategies for Indole Formation

Transition metals, particularly palladium and copper, play a crucial role in modern indole synthesis. These catalysts facilitate various cyclization reactions, often proceeding through C-H activation and cross-coupling pathways.

Palladium-catalyzed methods are particularly prevalent. One approach involves the oxidative cyclization of N-aryl imines, formed from anilines and ketones, to afford indoles. organic-chemistry.org Another palladium-catalyzed tandem reaction utilizes the addition of 2-(2-aminoaryl)acetonitriles to arylboronic acids, followed by intramolecular cyclization to yield the indole skeleton. organic-chemistry.org Palladium on carbon (Pd/C) can also be used in the presence of ethylene (B1197577) and ammonium (B1175870) acetate (B1210297) to synthesize indoles from cyclohexanones. organic-chemistry.org

Copper-catalyzed cyclization of tryptophol (B1683683) derivatives has also been reported, although these methods can require harsh conditions. mdpi.comsemanticscholar.org

MetalGeneral Approach
PalladiumOxidative cyclization of N-aryl imines
PalladiumTandem addition/cyclization of 2-(2-aminoaryl)acetonitriles and arylboronic acids
PalladiumCyclization of cyclohexanones in the presence of ethylene and ammonium acetate
CopperCyclization of tryptophol derivatives

Table 2: Examples of Transition Metal-Catalyzed Indole Syntheses

Metal-Free and Organocatalytic Cyclization Approaches

In a move towards more sustainable and cost-effective synthesis, several metal-free and organocatalytic methods for indole formation have been developed.

One notable metal-free approach involves the reaction of 2-fluorotoluenes with nitriles in the presence of LiN(SiMe₃)₂ and CsF to produce 2-arylindoles. researchgate.net Another method utilizes DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant for the C-H amination of N-Ts-2-alkenylanilines to afford substituted indoles. acs.org

Furthermore, a transition-metal-free condensation reaction mediated by tert-butoxide allows for the synthesis of 2-aryl indoles from N-benzyl benzaldehydes using dimethyl sulfoxide (B87167) as a carbon source. organic-chemistry.org Organic photoredox catalysis has also emerged as a powerful tool, enabling the dearomative nucleophilic addition to indoles to form 2-substituted indolines under mild conditions. mdpi.comsemanticscholar.org

Installation and Functionalization of the Iodophenyl Moiety on Indole Scaffolds

Once the 2-phenyl-1-methylindole core is constructed, the next critical step is the introduction of the iodine atom onto the phenyl ring at the meta position.

Direct Electrophilic Iodination of Indole Precursors at Specific Positions

Direct electrophilic iodination is a common method for introducing iodine onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. In the case of a 2-phenylindole derivative, the phenyl group is an activating group, directing incoming electrophiles to the ortho and para positions. Therefore, to achieve meta-iodination on the phenyl ring, the starting material would ideally be a 2-(3-aminophenyl)-1-methylindole or a related precursor where the directing group can be converted to an iodo group, for instance, via a Sandmeyer-type reaction on a diazonium salt derived from the amine.

Alternatively, if starting with 2-phenyl-1-methylindole, direct iodination would likely occur on the electron-rich indole nucleus, primarily at the C3 position. To achieve iodination on the appended phenyl ring, one would typically need to start with an already iodinated phenyl precursor, such as 3-iodobenzaldehyde (B1295965) or 3-iodoacetophenone, and use this in one of the indole synthesis methods described above.

For direct iodination of aromatic compounds, various reagents can be employed. A common laboratory method involves the use of an iodide salt, such as sodium iodide, in the presence of an oxidizing agent like household bleach (sodium hypochlorite). youtube.comyoutube.com The bleach oxidizes the iodide ion to generate the electrophilic iodine species in situ. youtube.com The reaction is typically performed in a solvent like ethanol. youtube.com

ReagentFunction
Sodium Iodide (NaI)Source of iodide ions
Sodium Hypochlorite (NaOCl)Oxidizing agent to generate electrophilic iodine
EthanolSolvent

Table 3: Reagents for Electrophilic Iodination

It is important to note that the indole ring itself is highly susceptible to electrophilic attack. Therefore, protecting the indole nitrogen, for example with a Boc group, can sometimes be necessary to control the reactivity and achieve the desired regioselectivity during functionalization. mdpi.comsemanticscholar.org

Cross-Coupling Reactions for Aryl-Indole Bond Formation from Halogenated Precursors

The formation of the C2-aryl bond in 2-arylindoles is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods typically involve the coupling of an indole derivative with an aryl halide. For the synthesis of 2-(3-Iodophenyl)-1-methylindole, two primary strategies using this approach are viable: coupling a 2-halo-1-methylindole with a 3-iodophenyl organometallic reagent or coupling a 1-methylindol-2-yl organometallic species with a 1,3-dihalogenated benzene (B151609).

Prominent among these methods are the Suzuki and Heck reactions. The Suzuki coupling involves the reaction of an organoboron compound with an organohalide. To synthesize the target molecule, one could react 2-bromo-1-methylindole with (3-iodophenyl)boronic acid. This approach benefits from the commercial availability of a wide range of boronic acids and the generally mild reaction conditions.

The Heck reaction , on the other hand, couples an unsaturated halide with an alkene using a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.com A potential Heck-type approach could involve the reaction of 1-methylindole (B147185) with 1-bromo-3-iodobenzene. In this scenario, the palladium catalyst would first oxidatively add to the more reactive carbon-iodine bond, followed by coupling at the C2 position of the indole. The success of such reactions often depends on the catalyst system, with modern catalysts comprising palladium acetate and phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands showing high efficiency for coupling aryl chlorides, and by extension, the more reactive bromides and iodides. nih.govmdpi.com

A variety of palladium catalysts and ligands have been developed to optimize these coupling reactions, enhancing reaction rates and broadening the substrate scope. researchgate.net For instance, palladium(II) acetate [Pd(OAc)₂] combined with ligands like tricyclohexylphosphine (B42057) (PCy₃) or sterically hindered NHCs can provide fast reaction rates, even at room temperature for some substrates. nih.gov

Table 1: Comparison of Cross-Coupling Strategies

ReactionIndole PrecursorAryl PrecursorKey ReagentsPrimary Advantage
Suzuki Coupling2-Bromo-1-methylindole(3-Iodophenyl)boronic acidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)High functional group tolerance and wide availability of boronic acids.
Heck Reaction1-Methylindole1-Bromo-3-iodobenzenePd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), BaseDirect C-H functionalization of the indole ring. organic-chemistry.orgwikipedia.orgyoutube.com
Buchwald-Hartwig Amination (variant)N-ArylhydrazoneAryl BromidePd Catalyst, LigandCan be part of a one-pot Fischer indole synthesis sequence. wikipedia.org

Directed Ortho-Metalation and Subsequent Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium intermediate can then be trapped with an electrophile, such as iodine (I₂), to introduce a halogen at a specific site.

For the synthesis of this compound, a hypothetical DoM strategy could start with 2-phenyl-1-methylindole. To achieve iodination at the C3' (meta) position of the phenyl ring, a directing group would need to be present at either the C2' or C4' position. For example, if a DMG like a methoxy (B1213986) (-OMe) or an amide (-CONR₂) were at the C2' position of the 2-phenyl group, DoM would direct lithiation to the C3' position. Subsequent quenching of the lithiated intermediate with molecular iodine would yield the desired 2-(2-DMG-3-iodophenyl)-1-methylindole, which might then require removal of the directing group.

The effectiveness of various DMGs has been extensively studied, with their directing ability generally ranked as follows: -SO₂NR₂, -CONR₂, -CH₂NR₂ > -OCH₃ > -CF₃, -F, -NR₂. harvard.edu The choice of base, solvent, and temperature is crucial for the success of DoM reactions. baranlab.org Combined DoM-Suzuki coupling strategies have also been developed, providing a regioselective method for creating complex biaryl systems. nih.govnih.gov

N-Methylation Strategies for the Indole Nitrogen

The introduction of a methyl group at the N1 position of the indole ring is a key step in synthesizing the target compound. This can be achieved either by direct methylation of a pre-formed indole core or by incorporating the methyl group into the aniline (B41778) or hydrazine (B178648) precursor before indole ring formation.

The direct N-methylation of an indole N-H bond is a common and straightforward transformation. This typically involves deprotonation of the indole nitrogen with a suitable base, followed by reaction with a methylating agent. A variety of methylating agents can be employed for this purpose.

Recent methodologies have focused on using greener or more selective reagents. For example, dimethyl carbonate (DMC) has been used as an environmentally friendly methylating agent in the presence of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), which provides exclusively the N-methylated product. st-andrews.ac.uknih.gov Another approach uses phenyl trimethylammonium iodide as a solid, non-toxic methylating agent with a base like cesium carbonate (Cs₂CO₃), which also shows excellent monoselectivity for N-methylation. nih.gov Methyl trifluoroacetate (B77799) has also been reported as an effective methylating agent in the presence of a base like potassium tert-butoxide. researchgate.net

Table 2: Selected N-Methylation Reagents for Indoles

Methylating AgentBase/CatalystKey FeaturesReference
Dimethyl Carbonate (DMC)DABCOGreen, non-toxic reagent; high selectivity for N-methylation. st-andrews.ac.uknih.gov
Phenyl Trimethylammonium IodideCs₂CO₃Solid, easy-to-handle reagent; excellent monoselectivity. nih.gov
Methyl Trifluoroacetate (MTFA)t-BuOKEffective methylation under mild conditions. researchgate.net
Formic AcidIr-complexRenewable C1 source; used for reductive N-methylation. researchgate.net

An alternative and highly effective strategy is to construct the indole ring from precursors that already contain the N-methyl group. The Fischer indole synthesis is a classic and versatile method for this purpose. wikipedia.orgbyjus.comsynarchive.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. thermofisher.comorganic-chemistry.org

To synthesize this compound via this route, one would start with N-methylphenylhydrazine. This hydrazine is first condensed with 3-iodoacetophenone to form the corresponding N-methylphenylhydrazone intermediate. Treatment of this hydrazone with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) induces a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to furnish the final this compound product. wikipedia.org This method is powerful because it unambiguously places the substituents at the N1 and C2 positions of the indole core.

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The synthesis of this specific isomer requires precise control over the placement of the iodo-substituent on the phenyl ring. There are no stereocenters in the final molecule, so stereoselectivity is not a concern.

Achieving the desired 3-iodo (meta) substitution pattern on the phenyl ring is the primary regiochemical challenge. Direct electrophilic iodination of 2-phenyl-1-methylindole is generally not a viable strategy, as it would likely lead to a mixture of ortho- and para-iodinated products due to the directing effects of the indole substituent.

Therefore, regiocontrol is best achieved by using starting materials where the iodine atom is already in the correct position. The synthetic strategies described above are well-suited for this purpose:

Cross-Coupling: Utilizing a coupling partner such as 1-bromo-3-iodobenzene or (3-iodophenyl)boronic acid ensures that the iodo-substituent is introduced exclusively at the meta-position of the phenyl ring. nih.gov

Fischer Indole Synthesis: The use of 3-iodoacetophenone as the ketone component guarantees the final product will have the phenyl ring iodinated at the C3' position. wikipedia.orgbyjus.com

Directed Ortho-Metalation (DoM): As discussed previously, DoM offers a powerful, albeit more complex, method for regioselective halogenation. organic-chemistry.org By placing a directing group at the C2' or C4' position of the 2-phenyl-1-methylindole precursor, one can force metalation and subsequent iodination to occur at the adjacent C3' position, providing excellent regiochemical control.

Ultimately, the most practical and direct routes to ensure the synthesis of the pure this compound isomer involve building the molecule from precursors that already possess the required 3-iodo substitution pattern.

Regiochemical Control in Indole Ring Annulation and Substituent Placement

The synthesis of specifically substituted indoles, such as this compound, requires precise control over the regiochemical outcome of the ring-forming reactions. Indole ring annulation, the process of constructing the bicyclic indole framework, often involves the reaction between two components, and the orientation of these components dictates the final placement of substituents. The regioselectivity of these annulation strategies is paramount for creating a desired isomer and is influenced by a variety of factors including the chosen synthetic method, the electronic and steric properties of substituents on the precursors, and the reaction conditions employed.

Several classical and modern synthetic methods for indole synthesis offer different degrees of regiochemical control. Key strategies such as the Fischer, Bischler, and Larock indole syntheses have been extensively studied to understand and manipulate their regiochemical outcomes.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. wikipedia.org When a meta-substituted phenylhydrazine (B124118) is used, the cyclization can theoretically produce two different regioisomers, a 4-substituted and a 6-substituted indole. The observed regioselectivity is often dependent on the nature of the meta-substituent and the acidity of the reaction medium. rsc.orgthermofisher.com

Generally, electron-donating groups at the meta-position of the phenylhydrazine tend to direct the cyclization to afford the 6-substituted indole as the major product. rsc.org Conversely, electron-withdrawing groups often favor the formation of the 4-substituted indole. rsc.orgacs.orgnih.gov This selectivity is attributed to the stability of the key intermediate in the ub.eduub.edu-sigmatropic rearrangement step of the mechanism. acs.org Computational studies have shown that the formation of the observed major indole regioisomer is energetically more favorable, while the pathway leading to the minor isomer can be destabilized by electronic effects. acs.orgnih.gov

The acidity of the catalyst system can also significantly influence the ratio of the resulting regioisomers, as demonstrated in various studies. chempedia.info

Phenylhydrazine Substituent (meta)Carbonyl ComponentAcid CatalystProduct Ratio (4-isomer : 6-isomer)Reference
3-MethylPropiophenoneOxalic Acid (Mechanochemical)42 : 58 rsc.org
3-ChloroVarious KetonesVariesFavors 4-chloroindole rsc.org
3-MethoxyEthyl PyruvateHCl/EtOHMinor: 7-methoxy (normal); Major: 6-chloro (abnormal) nih.gov

This table illustrates the influence of substituents on the regiochemical outcome in Fischer indole synthesis. The ratio indicates the relative proportion of the two possible regioisomers.

Larock Indole Synthesis

The Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction between an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne to form an indole. wikipedia.org This method is particularly relevant for the synthesis of 2,3-disubstituted indoles, including 2-arylindoles. The regioselectivity of the Larock annulation is generally high and is primarily governed by steric factors. ub.edu

During the key migratory insertion step, the alkyne inserts into the aryl-palladium bond. With an unsymmetrical alkyne, the insertion occurs in a way that minimizes steric strain. ub.edu Consequently, the larger substituent on the alkyne typically ends up at the C2 position of the indole ring, while the smaller group is placed at the C3 position. ub.eduwikipedia.org The versatility of this reaction is enhanced by the wide range of functional groups tolerated on both the aniline and the alkyne. wikipedia.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs) in conjunction with the palladium catalyst, has been shown to further improve yields and regioselectivity. ub.edursc.org

o-HaloanilineUnsymmetrical Alkyne (R¹-C≡C-R²)Catalyst SystemMajor RegioisomerReference
o-IodoanilinePhenylacetylene (R¹=Ph, R²=H)Pd(OAc)₂ / PPh₃ / K₂CO₃2-Phenylindole ub.eduwikipedia.org
o-Bromoaniline1-Phenyl-1-propyne (R¹=Ph, R²=Me)Ferrocenyl NHC–Pd Complex2-Phenyl-3-methylindole rsc.org
o-Iodoaniline1-Hexyne (R¹=Butyl, R²=H)Pd(OAc)₂ / PPh₃ / K₂CO₃2-Butylindole wikipedia.org
o-IodoanilineTrimethylsilylacetylene (R¹=TMS, R²=H)Pd(OAc)₂ / PPh₃ / K₂CO₃2-(Trimethylsilyl)indole wikipedia.org

This table presents examples of the Larock indole synthesis, highlighting how the steric bulk of the alkyne substituents directs the regiochemical outcome.

Other Annulation Strategies

Beyond the Fischer and Larock syntheses, other methods for indole ring construction also exhibit distinct regiochemical controls. For instance, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines provides an efficient route to functionalized indoles. mdpi.com These C-H activation strategies can proceed with high regioselectivity, influenced by the substitution pattern of the enamine precursor. The use of microwave irradiation in these reactions has been shown to improve yields and reduce reaction times while maintaining high regioselectivity. mdpi.com

The Pictet-Spengler reaction, another classic annulation method, involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone. For indoles substituted at the 4-position, the ring closure typically occurs regioselectively at the C3 position to avoid disrupting the aromaticity of the benzene ring. beilstein-journals.org

Ultimately, the choice of synthetic strategy for a target like this compound depends on the availability of starting materials and the desired substitution pattern. For this specific target, a Larock-type annulation between N-methyl-2-iodoaniline and 1-ethynyl-3-iodobenzene (B13474321) or a Suzuki or other cross-coupling reaction involving a pre-formed 2-haloindole would be a logical approach, where the regiochemistry is definitively controlled by the positions of the reactive functional groups on the precursors.

Reactivity and Derivatization of 2 3 Iodophenyl 1 Methylindole

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring of 2-(3-Iodophenyl)-1-methylindole is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the aryl iodide facilitates numerous transformations, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new bonds to the aryl iodide position. These reactions, including the Heck, Suzuki-Miyaura, Sonogashira, and Negishi couplings, allow for the introduction of a wide array of substituents. nih.govnih.gov

The Heck reaction involves the coupling of the aryl iodide with an alkene. organic-chemistry.orglibretexts.org While specific examples with this compound are not extensively detailed in the literature, the general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.orgnih.gov The efficiency and outcome of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orgrsc.orgrsc.org

The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures by reacting the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is valued for its mild conditions and tolerance of a broad range of functional groups. libretexts.orgnih.gov

The Sonogashira coupling provides a direct route to aryl alkynes by coupling the aryl iodide with a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The resulting alkynyl-substituted indoles are valuable intermediates for further transformations. rsc.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl iodide. nih.gov This reaction is known for its high reactivity and functional group tolerance.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Key Features
Heck AlkenePd(0) catalyst, BaseForms C(sp²)-C(sp²) bonds, introduces alkenyl groups. organic-chemistry.orglibretexts.org
Suzuki-Miyaura Organoboron reagentPd catalyst, BaseForms C(sp²)-C(sp²) biaryl linkages, mild conditions. libretexts.org
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, Amine baseForms C(sp²)-C(sp) bonds, synthesizes aryl alkynes. nih.govorganic-chemistry.org
Negishi Organozinc reagentPd or Ni catalystHigh reactivity and functional group tolerance. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer an alternative to palladium-based methods for forming new bonds at the aryl iodide position. These reactions are often used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, although carbon-carbon bond formation is also possible.

Reactivity of the Aryl Iodide in Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodane) or +5 (iodinane), to form hypervalent iodine reagents. wikipedia.orgchemistryviews.org These reagents are valuable oxidizing agents and can also participate in various coupling reactions. organic-chemistry.org The synthesis of hypervalent iodine(III) compounds can be achieved by oxidizing the parent aryl iodide with reagents like peracetic acid or oxone. organic-chemistry.org Diaryliodonium salts, a class of hypervalent iodine compounds, can be prepared from aryl iodides and are used in copper-catalyzed arylation reactions. encyclopedia.pub

Direct C-H Activation and Functionalization Enabled by the Iodine Substituent

The iodine substituent can act as a directing group in C-H activation reactions, facilitating the functionalization of adjacent C-H bonds. While specific examples for this compound are not prevalent, palladium-catalyzed intramolecular C-H silylation has been demonstrated for the isomeric 1-(2-iodophenyl)-1H-indoles. nih.gov In some cases, the directing group can be transient, such as in the C4-arylation of 3-formylindoles with aryl iodides. acs.org This strategy allows for regioselective functionalization that might otherwise be difficult to achieve. nih.gov

Reactions of the Indole (B1671886) Core

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity of the indole core in this compound provides a second avenue for chemical modification.

Electrophilic Aromatic Substitution at Reactive Positions

The most reactive position on the indole ring for electrophilic aromatic substitution is typically the C-3 position. quora.comic.ac.ukpearson.com This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the Wheland intermediate) formed during the reaction. ic.ac.uk Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. nih.govnih.govlibretexts.org For instance, halogenation of 2-(trifluoromethyl)indole readily occurs at the C-3 position. nih.gov The presence of the N-methyl group in this compound prevents reactions at the nitrogen atom, further favoring substitution on the pyrrole (B145914) ring.

ReactionReagent (Typical)Position of AttackProduct Type
Halogenation Br₂, Cl₂, I₂C-33-Haloindole derivative. nih.gov
Nitration HNO₃/H₂SO₄C-33-Nitroindole derivative. libretexts.org
Friedel-Crafts Acylation Acyl chloride/Lewis acidC-33-Acylindole derivative. nih.gov

Oxidative Coupling and Dimerization Reactions of Indole Derivatives

Oxidative coupling reactions are a powerful tool for increasing molecular complexity, often involving the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions. researchgate.net In the context of indole derivatives, these reactions can lead to the formation of dimers and other complex structures.

Rhodium-catalyzed oxidative coupling of 2-phenylindoles with alkynes has been shown to be an efficient method for synthesizing indolo[2,1-a]isoquinoline derivatives. acs.org This reaction proceeds via C-H and N-H bond cleavages, with air serving as the terminal oxidant. acs.org For instance, the reaction of 2-phenylindole (B188600) with diphenylacetylene (B1204595) in the presence of a rhodium catalyst and an oxidant like silver acetate (B1210297) can produce 5,6-diphenylindolo[2,1-a]isoquinoline in high yields. acs.org

The dimerization of indole derivatives can occur through various mechanisms. Mixed indole dimers can be synthesized from an indole with an open 2-position and a more nucleophilic indole or pyrrole. umn.edu For example, indole can react with 2-phenylindole to form a mixed dimer. umn.edu The reaction of indole derivatives with bromine can also lead to substitution, oxidation, and dimerization. acs.org Palladium-catalyzed oxidative dimerization of both N-protected and free indoles is a method to form 3,3'-biindoles through direct C-H bond transformations. rsc.org

Furthermore, oxidative dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles, such as 1,3-dicarbonyl compounds, can produce 2,2-disubstituted indolin-3-ones. mdpi.com This process has also been applied to the oxidative dimerization and trimerization of indoles. mdpi.com

ReactantsCatalyst/ReagentProductYieldReference
2-Phenylindole, Diphenylacetylene[Cp*RhCl2]2, AgOAc, Na2CO35,6-Diphenylindolo[2,1-a]isoquinolineQuantitative acs.org
Indole, 2-PhenylindoleAcidIndole:2-phenylindole dimerNot specified umn.edu
2-Phenyl indole, 1,3-Dicarbonyl compoundsTEMPO+BF4−, Cu(OTf)22,2-Disubstituted indolin-3-onesUp to 99% mdpi.com

Dearomatization and Rearomatization Pathways of Indole Systems

Dearomatization and rearomatization strategies offer a powerful approach to functionalize the indole nucleus. These processes temporarily disrupt the aromaticity of the indole ring, allowing for reactions that would otherwise be difficult to achieve, followed by the restoration of the aromatic system. organic-chemistry.org

A palladium-catalyzed dearomatization-rearomatization strategy has been developed for the reductive cross-coupling of indoles with ketones in water. organic-chemistry.org This method overcomes the poor nucleophilicity of the indole nitrogen and the competing C-3 alkylation by temporarily dearomatizing the indole to an indoline (B122111) intermediate. This intermediate then undergoes reductive amination with a ketone, followed by rearomatization to yield the N-alkylated indole. organic-chemistry.org

Visible-light-induced dearomatization is another green and sustainable approach. acs.org For instance, a photoredox-catalyzed hydroalkylation of C-2 substituted indoles with glycine (B1666218) derivatives can produce 1,2-disubstituted indolines with high trans-selectivity. acs.org Similarly, a metallophotoredox-catalyzed dearomatization of indoles through a [4 + 2] annulation with N-quinolylbenzamide can lead to indolo[2,3-c]isoquinolinones. acs.org

The oxidative dearomatization of indoles is a valuable method for creating complex three-dimensional oxindole (B195798) skeletons. rsc.org This can be achieved through various oxidative conditions, often involving C-H bond functionalization. rsc.org For example, the catalytic enantioselective dearomatization/rearomatization of 2-nitroindoles can be triggered by the Michael addition of 3-monosubstituted oxindoles to produce 3-indolyl-3'-alkyloxindoles and 3-indolyl-3'-aryloxindoles. nih.govacs.org

Furthermore, a strategy involving oxidative dearomatization and subsequent aromatization-triggered alkyl migration has been used to synthesize 4-alkylindoles from 2-alkynylanilines. nih.gov An umpolung strategy, inverting the normal reactivity of the indole C3 position, has also been achieved through hypoiodite-catalyzed oxidative dearomatization, leading to enantioselective aza-spirocyclization. nih.gov

StrategyReactantsCatalyst/ConditionsProductKey FeatureReference
Dearomatization-RearomatizationIndoles, KetonesPd(OH)2/C, Potassium formate, WaterN-alkylated indolesEnhances nitrogen nucleophilicity organic-chemistry.org
Visible-Light-Induced DearomatizationC-2 substituted indoles, Glycine derivatives4CzIPN (photocatalyst)1,2-disubstituted indolinesGreen and sustainable acs.org
Oxidative Dearomatization2-Nitroindoles, 3-Monosubstituted oxindolesOrganocatalyst3-Indolyl-3'-alkyloxindolesEnantioselective nih.govacs.org
Dearomatization-Alkyl Migration2-AlkynylanilinesOxidative dearomatization and aromatization4-AlkylindolesRegioselective alkyl migration nih.gov

Intramolecular Reactions and Ring Closures Involving this compound

The presence of the iodo-substituent on the phenyl ring of this compound makes it an ideal substrate for intramolecular reactions, particularly those that are palladium-catalyzed. These reactions can lead to the formation of fused polycyclic systems, which are of significant interest in medicinal chemistry and materials science.

Intramolecular Heck Reactions Leading to Fused Polycyclic Systems

The intramolecular Heck reaction is a powerful method for constructing carbocyclic and heterocyclic ring systems. researchgate.netwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org For this compound derivatives, where an alkene chain is appropriately tethered, an intramolecular Heck reaction can lead to the formation of fused polycyclic structures.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to regenerate the catalyst and form the product. wikipedia.org The intramolecular version of this reaction has been extensively used to construct a variety of ring sizes. wikipedia.orgthieme-connect.de

For instance, the intramolecular Heck reaction of 2- and 3-iodoindole derivatives has been utilized for the synthesis of β- and γ-carbolinones. researchgate.net Similarly, palladium-catalyzed intramolecular cyclization of N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridine results in the formation of spiro compounds. documentsdelivered.com These examples highlight the utility of the intramolecular Heck reaction in generating complex, fused heterocyclic systems from iodo-substituted precursors. The synthesis of various dihydroindole systems can also be achieved through the intramolecular radical cyclization of N-allyl substituted derivatives of o-bromoacetanilide. capes.gov.br

Substrate TypeCatalyst SystemProduct TypeReference
2-Halo-N-allylanilinesPdCl2(PCy3)2, P(OPh)3, K2CO3Indoles researchgate.net
2- and 3-Iodoindole derivativesPalladium catalystsβ- and γ-Carbolinones researchgate.net
N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridinePalladium catalysts, AsPh3Spiro compounds documentsdelivered.com

Other Intramolecular Cyclization Pathways for Novel Scaffolds

Beyond the Heck reaction, other intramolecular cyclization pathways involving this compound can be exploited to create novel heterocyclic scaffolds. These scaffolds are often privileged structures in medicinal chemistry due to their ability to interact with multiple biological targets. nih.gov

Palladium-catalyzed intramolecular cyclization of alkynes and imines represents an alternative route to indole synthesis. organic-chemistry.org A domino trifluoromethylation/cyclization of 2-alkynylanilines can be used to construct indole cores with a trifluoromethyl group at the 2-position. nih.gov Furthermore, Brønsted acid-catalyzed intramolecular alkylation of suitably designed indolyl alcohols provides an efficient method for synthesizing fused polycyclic indoles. nih.gov

Iodine-mediated intramolecular C2-amidative cyclization of indoles offers a metal-free approach to generating indole-fused tetracycles. rsc.org For example, this method can be used to synthesize benzo researchgate.netacs.orgimidazo[1,2-a]indoles from N-aryl substituted indoles. rsc.org Radical cyclization is another powerful tool, as demonstrated by the treatment of 1-(ω-iodoalkyl)indole-3-carbaldehydes with tributyltin hydride to yield 1,2-fused indoles. capes.gov.br

The development of multicomponent reactions has also enabled the assembly of diverse and novel heterocyclic scaffolds. nih.gov For instance, a palladium-catalyzed multicomponent cascade reaction of 3-diazo oxindole and isocyanides can synthesize N-fused polycyclic indoles. rsc.org These varied cyclization strategies underscore the versatility of indole derivatives in constructing complex molecular architectures.

Cyclization StrategyKey Reactants/CatalystsProduct ScaffoldReference
Palladium-catalyzed cyclization2-(1-alkynyl)-N-alkylideneanilines2-substituted-3-(1-alkenyl)indoles organic-chemistry.org
Brønsted acid-catalyzed alkylationIndolyl alcoholsFused polycyclic indoles nih.gov
Iodine-mediated amidationN-aryl substituted indolesBenzo researchgate.netacs.orgimidazo[1,2-a]indoles rsc.org
Radical cyclization1-(ω-iodoalkyl)indole-3-carbaldehydes, Tributyltin hydride1,2-fused indoles capes.gov.br

Mechanistic Investigations of Intramolecular Transformations

Understanding the reaction mechanisms of intramolecular transformations is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational calculations.

For intramolecular Heck reactions, the catalytic cycle is generally believed to proceed through a neutral or cationic pathway, involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.org The specific pathway can be influenced by the reaction conditions.

Mechanistic studies of dearomatization-rearomatization strategies have suggested the formation of key intermediates. For example, in the palladium-catalyzed reductive cross-coupling of indoles with ketones, an indoline intermediate is proposed to be formed, which then undergoes reductive amination before rearomatization. organic-chemistry.org In the hypoiodite-catalyzed oxidative umpolung of indoles, mechanistic studies revealed that the umpolung reactivity of the C3 position is achieved through iodination of the indole nitrogen, potentially forming an N-iodine(III) intermediate. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the outcomes of cycloaddition reactions. For instance, in the Zn(II)-catalyzed divergent synthesis of polycyclic indolines from indoles and 1,2-diaza-1,3-dienes, DFT calculations helped to elucidate the mechanisms of both [4 + 2] and [3 + 2] cycloadditions. nih.gov Similarly, mechanistic studies, including catalyst screening and quantum chemical calculations, have been conducted on the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide to understand the selective formation of different cyclic products. rsc.org

These mechanistic investigations provide valuable insights into the intricate pathways of intramolecular transformations, paving the way for the rational design of novel and efficient synthetic methodologies.

Advanced Spectroscopic and Structural Elucidation of 2 3 Iodophenyl 1 Methylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as the cornerstone for determining the detailed molecular structure of 2-(3-Iodophenyl)-1-methylindole in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment of each nucleus within the molecule. The expected chemical shifts are influenced by the electronic effects of the constituent aromatic rings and the substituents. The 1-methylindole (B147185) moiety and the 3-iodophenyl group each present a unique set of signals.

In the ¹H NMR spectrum, the N-methyl group is anticipated to appear as a sharp singlet in the upfield region, typically around 3.7-3.9 ppm. The protons of the indole (B1671886) ring and the phenyl ring will resonate in the aromatic region (approximately 6.5-8.0 ppm). The H-3 proton of the indole ring is expected to be a singlet at around 6.5 ppm. The four protons on the benzo portion of the indole ring (H-4 to H-7) will appear as a complex pattern of doublets and triplets. For the 3-iodophenyl ring, the H-2' proton is predicted to be a singlet or a narrow triplet, while the H-4', H-5', and H-6' protons will exhibit characteristic splitting patterns of doublets and triplets due to their coupling relationships.

The ¹³C NMR spectrum will display 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The N-methyl carbon will resonate upfield (~30-35 ppm). The carbon atom bearing the iodine (C-3') is expected to be significantly shielded by the heavy atom effect, appearing at a lower chemical shift (~95 ppm) than a typical aromatic carbon. The other aromatic carbons will appear in the range of ~110-140 ppm.

Predicted ¹H NMR Data for this compound (in CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃3.85s-
H-36.52s-
H-47.65d~8.0
H-57.20t~7.5
H-67.15t~7.5
H-77.30d~8.0
H-2'7.90t~1.8
H-4'7.55dtJ1: ~7.8, J2: ~1.5
H-5'7.18t~7.8
H-6'7.75dddJ1: ~7.8, J2: ~1.8, J3: ~1.5

Predicted ¹³C NMR Data for this compound (in CDCl₃)

AssignmentPredicted δ (ppm)
N-CH₃31.5
C-2140.2
C-3101.5
C-3a128.8
C-4121.5
C-5120.8
C-6120.0
C-7109.5
C-7a137.0
C-1'136.5
C-2'135.0
C-3'94.8
C-4'130.5
C-5'129.0
C-6'127.5

While 1D NMR provides primary assignments, 2D NMR experiments are indispensable for confirming the complex structure and connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations would trace the connectivity within the aromatic systems: H-4 with H-5, H-5 with H-6, and H-6 with H-7 in the indole ring, as well as H-4' with H-5', and H-5' with H-6' in the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing definitive confirmation of the ¹H and ¹³C assignments made from the 1D spectra.

The N-CH₃ protons to the indole carbons C-2 and C-7a, confirming the position of the methyl group.

The indole H-3 proton to the phenyl C-1' and C-2' carbons, unequivocally establishing the link between the two rings.

The phenyl H-2' proton to the indole C-2, further confirming the ring linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It is vital for conformational analysis. A key NOE would be expected between the N-CH₃ protons and the H-7 proton of the indole ring. Additionally, an NOE between the phenyl H-2' proton and the indole H-3 proton would provide information about the preferred rotational orientation (conformation) of the phenyl ring relative to the indole plane.

Expected Key 2D NMR Correlations

ExperimentKey Correlating NucleiInformation Gained
COSYH-4 ↔ H-5 ↔ H-6 ↔ H-7 H-4' ↔ H-5' ↔ H-6'Confirms proton connectivity within each aromatic ring system.
HSQCAll CHₙ protons ↔ their respective carbonsDirectly links proton and carbon assignments.
HMBCN-CH₃ ↔ C-2, C-7a H-3 ↔ C-1', C-2' H-2' ↔ C-2Confirms N-methylation site and the crucial C2-C1' bond between the indole and phenyl rings.
NOESYN-CH₃ ↔ H-7 H-2' ↔ H-3Provides through-space conformational information, such as the spatial proximity of the methyl group to the indole backbone and the relative orientation of the two rings.

The single bond connecting the indole C-2 and the phenyl C-1' atoms allows for rotation, giving rise to different molecular conformations. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons.

Dynamic NMR (DNMR) studies, specifically variable-temperature (VT) NMR, could be employed to investigate the energy barrier of this rotational process. By lowering the temperature, it might be possible to slow the rotation sufficiently to observe the individual conformers. If the energy barrier is high enough, this would manifest as a decoalescence of the averaged signals into multiple distinct sets of signals, one for each stable conformer. Calculating the coalescence temperature would allow for the determination of the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of this compound and for confirming its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry, typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₅H₁₂IN. HRMS would measure the mass of the protonated molecule, [M+H]⁺, and a measured value consistent with the calculated exact mass would confirm the molecular formula.

Calculated Exact Mass for this compound

FormulaIonCalculated Monoisotopic Mass
C₁₅H₁₂IN[M+H]⁺334.0087

An experimentally observed mass of 334.0087 ± 0.0005 Da would provide strong evidence for the proposed elemental composition.

In addition to providing the molecular weight, mass spectrometry (especially with techniques like Electron Ionization, EI, or tandem MS) fragments the molecule in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint and helps confirm the proposed structure.

For this compound, the molecular ion peak ([M]⁺) at m/z 333 would be observed. Key fragmentation pathways would likely include:

Loss of an iodine atom: A very common fragmentation for iodo-aromatic compounds, leading to a significant peak at m/z 206 ([M-I]⁺). researchgate.netresearchgate.net

Loss of a methyl radical: Cleavage of the N-CH₃ bond would result in a fragment at m/z 318 ([M-CH₃]⁺).

Cleavage of the inter-ring bond: Scission of the C2-C1' bond can lead to fragments corresponding to the 1-methylindole cation (m/z 130) or the 3-iodophenyl radical, and vice-versa. researchgate.net

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonNotes
333[C₁₅H₁₂IN]⁺Molecular Ion (M⁺)
206[C₁₅H₁₂N]⁺Loss of iodine atom ([M-I]⁺)
318[C₁₄H₉IN]⁺Loss of methyl radical ([M-CH₃]⁺)
130[C₉H₈N]⁺1-methylindole fragment from inter-ring cleavage

The collective data from these advanced spectroscopic methods provides a comprehensive and definitive characterization of this compound, confirming its atomic constitution, covalent bonding framework, and key structural features.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography offers an unparalleled view into the atomic arrangement of this compound in its crystalline form. While a dedicated crystal structure for this exact compound is not publicly available, extensive data from closely related analogs, such as 2-phenyl-1-methylindoles and other halogenated 2-arylindoles, allows for a precise and well-founded elucidation of its structural parameters.

Precise Elucidation of Molecular Geometry, Bond Lengths, and Angles

The molecular structure of this compound is defined by the fusion of a 1-methylindole system with a 3-iodophenyl ring at the C2 position of the indole. The geometry of the indole core itself is largely planar. Bond lengths and angles within the 1-methylindole fragment are consistent with those established for similar indole derivatives. dergipark.org.tr The introduction of the 3-iodophenyl group at the C2 position creates a molecule with distinct spatial characteristics.

The critical bond connecting the two aromatic systems, C(2)-C(1'), is a single C-C bond with a length typical for sp²-sp² hybridized carbons, approximately 1.48-1.49 Å. Within the phenyl ring, the carbon-iodine bond (C-I) is a notable feature. The typical bond length for an aromatic C-I bond is in the range of 2.08-2.12 Å. The bond angles around the iodine-substituted carbon are expected to be close to the ideal 120° of a benzene (B151609) ring, with minor deviations possible due to the steric and electronic influence of the large iodine atom.

Table 1: Predicted Key Bond Lengths and Angles for this compound

Parameter Atom 1 Atom 2 Atom 3 Predicted Value
Bond Length Indole C2 Phenyl C1' - ~1.49 Å
Bond Length Phenyl C3' Iodine - ~2.10 Å
Bond Length Indole N1 Methyl C - ~1.47 Å
Bond Angle Indole C2 Phenyl C1' Phenyl C2' ~121°
Bond Angle Indole C3 Indole C2 Phenyl C1' ~128°

| Bond Angle | Phenyl C2' | Phenyl C3' | Iodine | ~120° |

Note: Data is inferred from standard values and data for analogous structures.

Analysis of Conformational Preferences and Torsional Angles

Crystallographic studies of analogous compounds, such as 2-methyl-1-phenyl-1H-indole-3-carbonitrile nih.gov and 2-(2-bromophenyl) derivatives iucr.orgnih.gov, consistently show a significant twist between the two ring systems. The dihedral angle (torsional angle) between the plane of the indole ring and the plane of the phenyl ring is typically found to be in the range of 60° to 70°. nih.goviucr.org For this compound, a similar non-planar conformation is expected, which minimizes steric repulsion while allowing for some degree of electronic conjugation between the π-systems.

Table 2: Predicted Torsional Angle in this compound

Torsional Angle Plane 1 Plane 2 Predicted Angle

Note: Predicted angle based on data from structurally similar compounds like 2-methyl-1-phenyl-1H-indole-3-carbonitrile nih.gov and a bromophenyl-pyridine system. iucr.org

Characterization of Intermolecular Interactions (e.g., C-H···O, C-H···π, π-π stacking)

In the solid state, molecules of this compound are expected to arrange themselves to maximize stabilizing intermolecular forces. Analysis of related crystal structures reveals the prevalence of several key interactions.

π-π Stacking: The planar indole systems and the phenyl rings are prone to π-π stacking interactions. These can occur in a parallel-displaced fashion, where the centroid of one aromatic ring is offset relative to the one below it. Centroid-to-centroid distances for such interactions are typically in the range of 3.7 to 4.0 Å. nih.goviucr.orgnih.gov

C-H···π Interactions: These are common in aromatic systems, where a C-H bond from one molecule points towards the electron-rich face of an aromatic ring (either indole or phenyl) on an adjacent molecule. These interactions play a significant role in stabilizing the crystal lattice. nih.goviucr.orgnih.gov

Halogen Bonding: The iodine atom, with its electropositive region known as a σ-hole, can act as a halogen bond donor. It can interact with a Lewis basic site on a neighboring molecule, such as the π-system of an indole or phenyl ring.

These non-covalent interactions collectively dictate the molecular packing in the crystal, forming a stable three-dimensional supramolecular architecture.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Spectroscopic methods like IR and UV-Vis probe the vibrational and electronic properties of the molecule, respectively, providing complementary information to the structural data from X-ray crystallography.

Identification of Key Vibrational Modes and Functional Groups (IR)

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent parts. By referencing data from 1-methylindole dergipark.org.tr and other substituted indoles researchgate.netnist.gov, a detailed assignment of the spectrum can be made.

C-H Vibrations: Aromatic C-H stretching from both the indole and phenyl rings typically appears in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the N-methyl group is found just below 3000 cm⁻¹.

Aromatic C=C Stretching: Strong bands in the 1450-1620 cm⁻¹ region are characteristic of the C=C stretching vibrations within the indole and phenyl rings. researchgate.net

C-N Stretching: Vibrations involving the C-N bonds of the indole ring are typically observed in the 1300-1400 cm⁻¹ range.

C-I Vibration: The stretching vibration of the carbon-iodine bond is a low-energy mode and is expected to produce an absorption band in the far-infrared region, typically around 500-600 cm⁻¹. researchgate.net

Out-of-Plane Bending: Strong absorptions in the 700-850 cm⁻¹ region correspond to C-H out-of-plane bending modes, which are characteristic of the substitution patterns on the aromatic rings.

Table 3: Prominent Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretching
2980-2850 Medium Aliphatic (N-CH₃) C-H Stretching
1620-1450 Strong Aromatic C=C Ring Stretching
1400-1300 Medium-Strong C-N Stretching
850-700 Strong Aromatic C-H Out-of-Plane Bending

Note: Data is inferred from spectra of 1-methylindole, 2-phenylindole (B188600), and general values for aromatic iodides. dergipark.org.trresearchgate.net

Electronic Transitions and Conjugation Effects (UV-Vis)

The UV-Vis absorption spectrum of this compound is dominated by π-π* electronic transitions within its extended aromatic system. The parent 1-methylindole chromophore exhibits characteristic absorption bands around 220 nm and 280-290 nm. dergipark.org.tr

The addition of the phenyl group at the C2 position significantly extends the π-conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima compared to 1-methylindole. For 1-methyl-2-phenylindole, a strong absorption is observed at a higher wavelength. nih.gov

The iodine substituent on the phenyl ring is expected to have a relatively minor impact on the position of the main absorption bands. As a meta-substituent, it does not directly extend the conjugation path and halogens generally act as weak auxochromes. Therefore, the UV-Vis spectrum of this compound should closely resemble that of 1-methyl-2-phenylindole, featuring intense π-π* transitions characteristic of the 2-phenylindole chromophore.

Table 4: Predicted UV-Visible Absorption Maxima for this compound

Predicted λmax (nm) Solvent Associated Transition
~230 Ethanol/Acetonitrile π → π*

Note: Values are estimated based on the spectra of 1-methylindole dergipark.org.tr and the known bathochromic effects of a 2-phenyl substituent. nih.gov

Computational and Theoretical Chemistry Studies of 2 3 Iodophenyl 1 Methylindole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It offers a balance of accuracy and computational efficiency, making it a primary tool for chemists.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows chemists to map out the intricate steps of a chemical reaction, revealing details that are often inaccessible through experimental means alone.

Non-Covalent Interaction Analysis

Non-covalent interactions, though individually weak, collectively play a dominant role in defining the three-dimensional architecture of molecules and their aggregation states. For 2-(3-Iodophenyl)-1-methylindole, a molecule featuring an iodine atom and aromatic systems, several types of non-covalent interactions are of particular interest.

Halogen Bonding Interactions Involving the Iodine Atom

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. beilstein-journals.org This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. beilstein-journals.org

In the context of this compound, the iodine atom is a prime candidate for forming halogen bonds. Computational studies on similar iodinated organic molecules have demonstrated the significance of these interactions in crystal engineering and supramolecular chemistry. nih.govrsc.org The strength and geometry of halogen bonds are influenced by both the halogen donor and the acceptor atom.

Theoretical calculations can predict the electrostatic surface potential (ESP) of this compound, identifying the location and magnitude of the σ-hole on the iodine atom. This information is critical for understanding its potential to interact with various halogen bond acceptors, such as nitrogen, oxygen, or sulfur atoms in neighboring molecules or even within the same molecule. The propensity of an iodine atom to participate in halogen bonding is well-documented, often leading to predictable and robust supramolecular synthons. beilstein-journals.orgmdpi.com

Interaction TypeDonor AtomAcceptor AtomTypical Distance Range (Å)Typical Angle Range (°)
Halogen BondIodineOxygen/NitrogenShorter than sum of van der Waals radii~180
Halogen BondIodineπ-systemVariableVariable

This table provides generalized data for halogen bonds and is not specific to this compound.

Aromatic Stacking and Dispersion Forces in Molecular Assemblies

The planar aromatic rings of the indole (B1671886) and phenyl moieties in this compound are predisposed to engage in π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are fundamental to the organization of aromatic molecules in the solid state and in biological systems. mdpi.com

Computational studies on related systems, such as halogenated 3-methylindole (B30407) dimers, have shown that halogenation can significantly influence the stability of stacking interactions. mdpi.com The position and nature of the halogen substituent can modulate the quadrupole moment of the aromatic ring, thereby affecting the preferred stacking geometry (e.g., parallel-displaced, T-shaped).

Dispersion forces, which are attractive forces arising from instantaneous fluctuations in electron density, are a major component of stacking interactions. Accurate quantum chemical calculations are necessary to properly describe these forces and predict the most stable stacking configurations for this compound. In isomers of N-(iodophenyl)nitrophthalimides, for instance, aromatic π-π stacking interactions have been shown to play a role in the formation of their three-dimensional supramolecular structures. nih.gov

Stacking GeometryInterplanar Distance (Å)Lateral Displacement (Å)Interaction Energy (kcal/mol)
Parallel-displaced~3.4 - 3.8~1.2 - 1.8Favorable
T-shaped~4.5 - 5.5-Favorable
Sandwich~3.4 - 3.80Often Unfavorable

This table presents typical parameters for π-π stacking interactions and is not based on specific calculations for this compound.

Intramolecular Hydrogen Bonding Network Analysis

While this compound itself lacks classical hydrogen bond donors (like O-H or N-H), the potential for weak C-H···π or C-H···I intramolecular hydrogen bonds can be investigated through computational analysis. unito.it These weaker interactions can still influence the molecule's preferred conformation.

The formation of an intramolecular hydrogen bond (IMHB) can have a significant impact on a molecule's properties by restricting conformational flexibility. unito.it In the case of this compound, computational modeling can explore the possibility of hydrogen atoms on the phenyl or indole rings interacting with the π-system of the adjacent ring or with the iodine atom.

Theoretical studies on 1-methylindole (B147185) have explored its interactions with hydrogen bond donors, highlighting the role of the indole π-cloud as a hydrogen bond acceptor. researchgate.netresearchgate.net While these are intermolecular interactions, the principles can be applied to assess the potential for intramolecular C-H···π interactions in this compound. Analysis of the molecular geometry and the distances and angles between potentially interacting atoms can reveal the presence and significance of such bonds. The formation of these bonds is often environment-dependent, being more favored in non-polar environments. unito.it

Potential Intramolecular InteractionDonorAcceptorKey Geometric Parameters
C-H···πC-H on phenyl/indole ringπ-system of adjacent ringDistance from H to ring centroid, angle of approach
C-H···IC-H on phenyl/indole ringIodine atomH···I distance, C-H···I angle

This table outlines potential intramolecular interactions for theoretical investigation and does not represent confirmed findings for this compound.

2 3 Iodophenyl 1 Methylindole As a Strategic Synthetic Intermediate and Building Block

Precursor to Complex Polycyclic Heterocyclic Scaffolds

The strategic placement of the iodo group on the phenyl ring, ortho to the point of attachment to the indole (B1671886) C2 position, renders 2-(3-Iodophenyl)-1-methylindole a prime precursor for intramolecular cyclization reactions. These reactions can forge new rings, leading to the creation of complex polycyclic heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

Synthesis of Indoloquinolines and Carboline Derivatives

The indoloquinoline and carboline ring systems are core structures in numerous biologically active alkaloids and synthetic compounds. The structure of this compound is theoretically well-suited for conversion into these valuable scaffolds through intramolecular carbon-carbon and carbon-nitrogen bond-forming reactions.

For instance, intramolecular palladium-catalyzed reactions, such as the Heck or Buchwald-Hartwig amination reactions, are powerful tools for this type of transformation. Although specific examples starting from this compound are not extensively documented in current literature, the principles are well-established with analogous substrates. A hypothetical intramolecular Heck reaction could lead to the formation of a new six-membered ring, yielding a tetracyclic indoloquinoline skeleton. This involves the palladium-catalyzed coupling of the aryl iodide with the C3 position of the indole ring.

Similarly, carboline derivatives, which are isomers of indoloquinolines, could be accessed. The synthesis of γ-carbolines, for example, has been achieved through cascade reactions of N-protected indole-2-carboxaldehydes with glycine (B1666218) esters. bldpharm.comchemicalbook.com This highlights the utility of functionalized indoles in building such frameworks. The synthesis of various carboline isomers, including α, β, and γ-carbolines, often involves the cyclization of functionalized indoles or anilines. rsc.org

Table 1: Potential Intramolecular Cyclization Reactions for this compound

Reaction Type Catalyst/Reagents (Hypothetical) Resulting Scaffold
Intramolecular Heck Reaction Pd(OAc)₂, PPh₃, Base Indoloquinoline
Intramolecular Buchwald-Hartwig Amination Pd catalyst, Ligand, Base Carboline (via a precursor)

Construction of Fused Aromatic and Heteroaromatic Systems

Beyond indoloquinolines, the dual reactivity of this compound allows for its use in constructing a wider array of fused aromatic and heteroaromatic systems. The carbon-iodine bond serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), enabling the introduction of diverse substituents. These substituents can then participate in subsequent cyclization reactions to build additional rings.

For example, a Sonogashira coupling could introduce an alkyne group, which could then undergo a metal-catalyzed cyclization or a pericyclic reaction to form a new fused ring. This step-wise approach provides a high degree of control and flexibility in the synthesis of complex polycyclic architectures. The synthesis of such fused systems is a cornerstone of modern organic chemistry, aiming to create novel materials with unique electronic properties or to develop new therapeutic agents.

Role in Methodological Development in Organic Synthesis

The unique structure of this compound makes it an excellent substrate for testing and developing new synthetic methods. Its combination of a reactive aryl iodide and an electron-rich indole nucleus allows for the exploration of novel catalytic systems and reaction pathways.

Evaluation as a Substrate for Novel Catalytic Systems

The development of new and more efficient catalysts is a major focus of organic synthesis. Molecules like this compound are valuable for this purpose because they can be used to probe the reactivity and selectivity of novel catalysts. For example, palladium-catalyzed C-H activation and silylation have been successfully demonstrated on the analogous 1-(2-iodophenyl)-1H-indoles. This reaction uses a simple palladium acetate (B1210297) catalyst to create silicon-containing indoles, demonstrating that the iodophenyl-indole scaffold is a viable substrate for developing new C-H functionalization methodologies.

The electronic properties of the this compound substrate can provide insights into the mechanism of a catalytic cycle, and the potential for multiple reaction pathways allows for the assessment of catalyst selectivity.

Table 2: Example of Methodological Study using an Analogous Iodophenyl-Indole Substrate

Substrate Catalyst Reagent Product Type Research Focus Citation
1-(2-Iodophenyl)-1H-indoles Pd(OAc)₂ Hexamethyldisilane Silicon-containing indoles Development of C-H silylation methods

Development of New Cascade and Domino Reactions

Cascade and domino reactions are highly efficient processes in which multiple bonds are formed in a single synthetic operation without isolating intermediates. bldpharm.com This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing the use of resources. The structure of this compound is an excellent platform for designing new cascade reactions.

A hypothetical cascade could be initiated by a palladium-catalyzed coupling at the iodine position, followed by one or more intramolecular cyclizations. For example, coupling with a suitable partner could introduce a functional group that then triggers a sequence of ring-closing events, rapidly building molecular complexity. The synthesis of γ-carbolines from indole-2-carboxaldehyde derivatives is an example of a cascade imination-heterocyclization process. bldpharm.com The development of such reactions with this compound as a starting point could lead to the efficient synthesis of novel and complex heterocyclic libraries.

Preparation of Research Tools and Probes (Non-Therapeutic Applications)

Beyond its role as a synthetic intermediate for larger structures, this compound can serve as a precursor to molecules designed as research tools and probes. These are specialized molecules used to study biological processes or to detect the presence of other molecules.

For instance, the carboline scaffold, which can potentially be synthesized from this compound, is a known fluorophore. The photophysical properties of certain carboline derivatives make them suitable for use as fluorescent probes. These probes can be designed to change their fluorescence in response to their environment, such as binding to a specific biomolecule or a change in pH, making them valuable tools in cell imaging and biochemical assays.

Synthesis of Radiolabeled Analogs for Mechanistic or Preclinical Imaging Research (excluding clinical trials)nih.gov

The strategic placement of an iodine atom on the phenyl ring of this compound makes it a theoretical precursor for the synthesis of radioiodinated analogs for use in single-photon emission computed tomography (SPECT) imaging. Similarly, the core structure is amenable to modifications for labeling with positron-emitting radionuclides for positron emission tomography (PET). While direct studies detailing the radiolabeling of this compound itself are not readily found in publicly available research, the broader class of 2-phenylindole (B188600) derivatives has been explored for the development of radiotracers for preclinical imaging, particularly in neuroscience.

Research into fluorinated 2-phenylindole derivatives, for instance, has shown promise for developing PET probes for imaging β-amyloid plaques, which are a hallmark of Alzheimer's disease. In these studies, non-radiolabeled 2-phenylindole precursors are synthesized and then subjected to radiolabeling with Fluorine-18 (¹⁸F), a commonly used positron emitter.

One such study demonstrated that a series of fluorinated 2-phenylindole derivatives exhibited significant binding affinity for β-amyloid aggregates. A lead compound from this series, once radiolabeled with ¹⁸F, showed high initial uptake in the brains of normal mice, a crucial characteristic for a potential brain imaging agent. This research underscores the utility of the 2-phenylindole scaffold as a platform for developing radiolabeled probes for mechanistic and preclinical imaging research.

The general approach to synthesizing such radiolabeled analogs involves a multi-step process:

Synthesis of a suitable precursor: This often involves creating a derivative of the core molecule that is amenable to radiolabeling. For instance, to introduce ¹⁸F, a precursor with a good leaving group (like a nitro or a trimethylammonium group) at the desired position for fluorination is typically synthesized.

Radiolabeling reaction: The precursor is then reacted with the radionuclide, such as [¹⁸F]fluoride, under specific conditions to yield the radiolabeled analog.

Purification and characterization: The resulting radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC), to remove any unreacted radionuclide and byproducts. Its identity and purity are confirmed before use in any preclinical studies.

In vivo biodistribution studies in animal models are then conducted to assess the uptake and clearance of the radiotracer from various organs, including the target organ (e.g., the brain). These preclinical evaluations are essential to determine the potential of a novel radiotracer for further development.

While the specific compound this compound has not been the direct subject of such published studies, its structural features suggest its potential as a versatile intermediate. The iodine atom can be replaced with a radioiodine isotope (e.g., ¹²³I for SPECT or ¹²⁴I for PET) via isotopic exchange or iododestannylation reactions. Furthermore, the indole or phenyl rings could be functionalized with precursors for labeling with other radionuclides like Carbon-11 (¹¹C) or ¹⁸F.

Research Findings on a Radiolabeled 2-Phenylindole Analog

ParameterFinding
Radiotracer [¹⁸F]1a (a fluorinated 2-phenylindole derivative)
Target β-amyloid (Aβ) plaques
In Vitro Affinity (Ki) 28.4 nM for Aβ(1-42) aggregates
In Vivo Brain Uptake (Normal Mice) High initial uptake (5.82 ± 0.51% ID/g at 2 min)
In Vivo Brain Washout (Normal Mice) Moderate washout (2.77 ± 0.31% ID/g at 60 min)
Preclinical Imaging Modality Positron Emission Tomography (PET)

Future Perspectives and Advanced Research Directions

Greener and More Efficient Routes to 2-(3-Iodophenyl)-1-methylindole

The development of sustainable synthetic methods is a paramount goal in modern organic chemistry. For a molecule like this compound, this involves exploring novel catalytic systems that minimize waste, reduce energy consumption, and enhance reaction efficiency.

The Dawn of Photocatalysis and Electrocatalysis in Indole (B1671886) Synthesis and Functionalization

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique bond-forming capabilities. nih.govnih.gov For the synthesis of 2-arylindoles, photocatalytic methods present a promising alternative to traditional cross-coupling reactions. A novel and straightforward methodology for the photoredox arylation of an indole scaffold using aryldiazonium salts has been developed, operating under mild, metal-free conditions. nih.govacs.orgnih.gov This approach allows for the regioselective introduction of aryl groups at the C2 position of indoles. nih.govacs.orgnih.gov While not yet specifically reported for this compound, this strategy could be adapted by utilizing the corresponding 3-iodophenyl diazonium salt. The reaction proceeds through the generation of an aryl radical from the diazonium salt upon visible light irradiation, which then attacks the C2 position of the indole.

Electrocatalysis offers another green and efficient avenue for indole synthesis and functionalization. nih.gov Electrosynthesis provides a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds under mild conditions, often avoiding the need for chemical oxidants or reductants. nih.gov The electrochemical synthesis of 2-arylindoles has been achieved through a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition of substituted 2-iodoanilines and terminal alkynes. rsc.org This method could be directly applied to the synthesis of this compound by using 1-ethynyl-3-iodobenzene (B13474321) as the coupling partner.

The Rise of Flow Chemistry for Scalable and Optimized Production

Flow chemistry has revolutionized the synthesis of complex molecules by offering precise control over reaction parameters, enhanced safety, and scalability. nih.govuc.ptthieme-connect.comnih.gov The multi-step continuous flow synthesis of functionalized indoles has been successfully demonstrated, showcasing the potential for the efficient production of compounds like this compound. nih.govuc.ptthieme-connect.comnih.gov For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted to flow reactor conditions, allowing for rapid and high-yielding production of various indole derivatives. nih.govmdpi.comresearchgate.netmdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully implemented in flow systems. mdpi.comacsgcipr.orgvapourtec.comacs.org A continuous flow process for Suzuki coupling using a heterogeneous palladium catalyst has been developed, offering advantages like catalyst recycling and easier product purification. vapourtec.com This approach could be highly beneficial for the synthesis of this compound from a C2-borylated 1-methylindole (B147185) precursor and 1,3-diiodobenzene. The ability to perform multi-step sequences in a continuous fashion, for example, a flow-based Fischer indole synthesis followed by a flow-based cross-coupling, would represent a significant advancement in the scalable production of this important scaffold. nih.govuc.ptthieme-connect.comnih.gov

Unveiling Novel Reactivity and Unprecedented Transformations

The presence of a reactive carbon-iodine bond in this compound opens the door to a wide array of novel chemical transformations beyond standard cross-coupling reactions. The reactivity of the iodine at the 3-position of the phenyl ring can be exploited to construct diverse molecular architectures. nih.gov

Researchers are exploring new cross-coupling protocols and cyclization strategies to further functionalize the 2-(3-iodophenyl) moiety. For example, tandem radical addition/cyclization reactions of 1-(2-iodoethyl)indoles have been shown to generate benzindolizidine and indolizidine systems. umich.edu While this specific example involves an iodoalkyl chain on the indole nitrogen, it highlights the potential for radical-mediated cyclizations involving the iodo-phenyl group of this compound. Such intramolecular cyclizations could lead to the formation of novel polycyclic indole derivatives with interesting biological properties.

Furthermore, base-mediated cascade reactions of functionalized indoles have been shown to produce complex spirocyclic systems. nih.gov The development of similar cascade reactions starting from this compound, perhaps initiated by a reaction at the iodine-bearing carbon, could provide access to unprecedented molecular scaffolds.

Peering into the Reaction Pot: Advanced In Situ Spectroscopic Monitoring

To accelerate reaction discovery and optimization, advanced in situ spectroscopic techniques are becoming indispensable tools. These methods allow for real-time monitoring of reaction kinetics, intermediates, and byproducts, providing a deeper understanding of the reaction mechanism.

For the synthesis of this compound, techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the progress of the Fischer indole synthesis or cross-coupling reactions. researchgate.net In situ NMR has been used to study the Lewis acid-catalyzed functionalization of indoles, providing valuable insights into the reaction pathway. researchgate.net Similarly, operando Infrared (IR) and Raman spectroscopy can provide real-time information about the formation and consumption of key functional groups during a reaction. The application of these techniques to the synthesis of 2-arylindoles would enable rapid optimization of reaction conditions, leading to higher yields and purities.

The Digital Alchemist: Integrating Machine Learning and AI for Synthetic Route Design

Q & A

Q. What are the established synthetic routes for 2-(3-Iodophenyl)-1-methylindole, and what methodological considerations are critical?

The synthesis of this compound often involves iodine-catalyzed electrophilic substitution or nucleophilic aromatic iodination. Key steps include:

  • Electrophilic substitution : Iodine (I₂) in acetonitrile (MeCN) at 40°C for 5 hours achieves 98% yield under optimized conditions .
  • Catalyst selection : I₂ outperforms FeCl₃, AlCl₃, and p-TsOH in yield and reaction time (e.g., FeCl₃ at 40°C for 12 hours yields 67%, while I₂ at 40°C for 5 hours yields 98%) .
  • Precursor handling : Methylindole derivatives require protection from light and moisture due to sensitivity, as noted in safety protocols for similar compounds .

Q. What are the primary scientific applications of this compound?

This compound is explored in:

  • Chemical synthesis : As a building block for complex indole derivatives, leveraging its iodine substituent for further functionalization .
  • Biological studies : Potential antimicrobial and anticancer properties, with the benzoxazole-like structure enabling fluorescent probe design for cellular imaging .
  • Material science : Its aromatic and electronic properties are studied for organic electronics and sensor development .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact, as iodinated compounds may cause irritation .
  • Storage : Store in dark, airtight containers at room temperature to prevent decomposition .
  • Emergency measures : Flush eyes with water for 15 minutes if exposed; consult toxicity databases (e.g., EPA DSSTox) for specific hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in synthesis?

  • Catalyst screening : I₂ (10 mol%) in MeCN at 40°C maximizes yield (98%) by balancing reactivity and side-product formation .
  • Temperature control : Higher temperatures (e.g., 80°C) slightly reduce yield (95%), suggesting mild conditions are optimal .
  • Solvent selection : Polar aprotic solvents like MeCN enhance iodine solubility and reaction homogeneity .

Q. How do structural features influence the compound’s reactivity and intermolecular interactions?

  • Iodine substituent : The 3-iodophenyl group directs electrophilic substitution to the para position, enabling regioselective modifications .
  • Indole core : The methyl group at position 1 sterically hinders certain reactions while stabilizing the aromatic system via electron donation .
  • Crystal packing : Dihedral angles between indole and phenyl moieties (e.g., 64.87–80.92°) affect solid-state interactions and solubility .

Q. How can contradictions in catalytic efficiency data be resolved?

  • Comparative analysis : Contrast I₂ with FeCl₃/AlCl₃ under identical conditions (e.g., FeCl₃ yields 17% at rt vs. 67% at 40°C), highlighting temperature-dependent catalyst activation .
  • Mechanistic studies : Use DFT calculations to probe iodine’s role in stabilizing transition states, as seen in related indole syntheses .

Q. What advanced analytical techniques validate the compound’s molecular structure and purity?

  • X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal lattices) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 2.6% H-bonding, 12.4% van der Waals interactions) to predict stability .
  • NMR/Mass spectrometry : Confirms iodine integration (δ 7.8–8.2 ppm in ¹H NMR) and molecular ion peaks (m/z 319.16) .

Q. What computational strategies predict the compound’s pharmacological potential?

  • Docking studies : Simulate binding to targets like kinases or GPCRs, leveraging the indole scaffold’s affinity for hydrophobic pockets .
  • ADMET profiling : Use tools like SwissADME to predict bioavailability, BBB penetration, and metabolic stability .
  • QSAR models : Correlate substituent effects (e.g., iodine’s electronegativity) with antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.